![molecular formula C10H8N2O4 B3331415 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione CAS No. 83039-59-2](/img/structure/B3331415.png)
1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione
Descripción general
Descripción
1-(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione (1-PCP) is a pyrrolidinedione derivative that has been widely studied in the scientific field. It has been used in a variety of different applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This review provides an overview of 1-PCP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Ring Halogenation in Organic Synthesis
1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been used in the halogenation of polyalkylbenzenes. This process, involving catalytic quantities of p-toluenesulfonic acid, is crucial in organic synthesis for preparing halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
NMR Spectroscopy and Molecular Structure
1-Aryl-2,5-pyrrolidinediones, analogs of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been synthesized and studied using 1H NMR spectroscopy. This research provides insights into the distinct chemical environments of aliphatic hydrogens in these compounds and their molecular structures (Hubbard et al., 1992).
Spectroscopic Analysis and Molecular Modelling
Studies on 2,5-pyrrolidinedione, a compound structurally related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have used IR spectroscopy and ab initio MO calculations. This research gives detailed insights into the changes in molecular structure and bond lengths when the molecule transforms into a nitranion (Stamboliyska et al., 2000).
Synthesis of Spin Labels in Biomedical Research
Research on pyrrolidine derivatives, closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, includes the synthesis of stable free radicals for use as molecular probes and labels in magnetic resonance spectroscopy and imaging. This is vital in biophysical and biomedical applications (Dobrynin et al., 2021).
Electrochemistry in Material Science
Pyrrole coupling chemistry, involving pyrrolidine derivatives, has been employed to synthesize materials with potential applications in electrochromic devices, ion receptors, and metal detection. This research highlights the role of these compounds in developing advanced materials with diverse applications (Mert et al., 2013).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUFPYVQJYKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

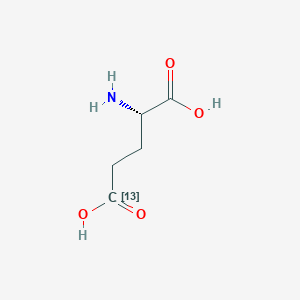
![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)
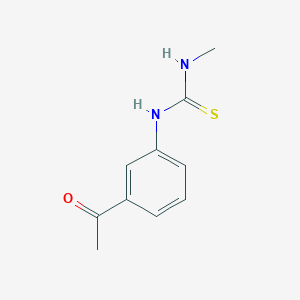
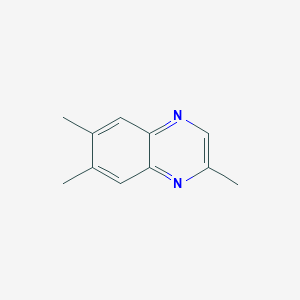
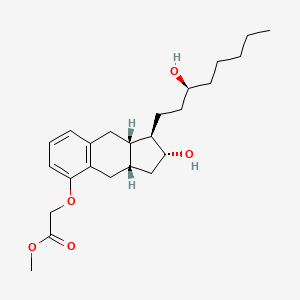
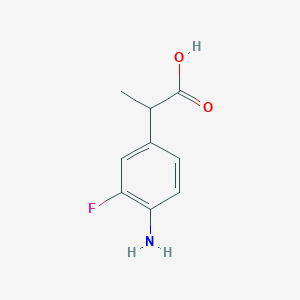
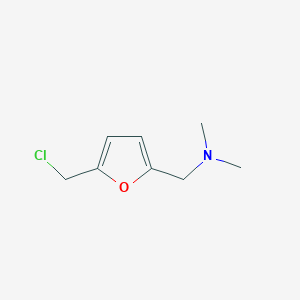
![3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B3331391.png)
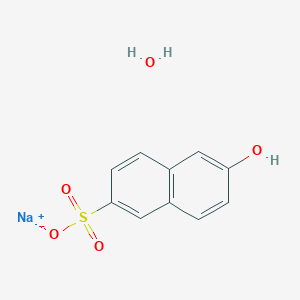
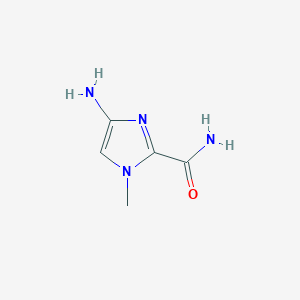
![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)

![1-(3-Methylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B3331425.png)